Zirconium acetate
Description
Properties
CAS No. |
126506-71-6 |
|---|---|
Molecular Formula |
C4H6O5Zr |
Molecular Weight |
225.31144 |
Synonyms |
Zirconyl acetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Differences Between this compound and ZRAH
| Property | This compound | This compound Hydroxide |
|---|---|---|
| ZrO₂ Content | 15–30% | ~20% |
| pH Range | 3.3–3.6 (acidic) | Similar, but broader |
| Ice Faceting | Yes | No |
| Thermal Hysteresis* | 0.1–0.3°C | 0.1–0.3°C |
*Thermal hysteresis: Temperature gap between melting and freezing points.
Zirconyl Acetate (ZrO(CH₃COO)₂)
Zirconyl acetate, often confused with this compound, is a distinct compound with lower ZrO₂ content (19–21%) and higher pH (3.3–3.6 vs. 11.0–11.5 for alkaline zirconium compounds) . Unlike this compound, it is primarily used in paper coatings and polymer crosslinking rather than ice templating due to its reduced ice-shaping efficacy .
Table 2: this compound vs. Zirconyl Acetate
Other Zirconium Compounds
- Used in catalysts and composites .
- Zirconium Oxychloride (ZrOCl₂) : Hydrolyzes to form acidic solutions; employed in water treatment and textiles but lacks ice-structuring properties .
- Yttrium/Barium Acetates : Tested for ice-shaping but failed to induce faceting, highlighting this compound’s unique conformation-dependent activity .
Preparation Methods
Hydrothermal Synthesis from Zirconium Carbonate
A low-free-acetic-acid method involves reacting zirconium carbonate (ZrCO₃) with acetic acid under controlled conditions. The optimal molar ratio of ZrCO₃ to acetic acid is 1:0.35–0.6, with reaction temperatures between 20–80°C. This protocol minimizes residual acetic acid odor and achieves zirconia (ZrO₂) concentrations of 28–31 wt%. Key parameters include:
Polymerization of Hydroxy this compound
Patent CN106117560B details a polymerization method using this compound and water at 45–75°C. The process involves:
-
Mixing Zr(CH₃COO)₄ and H₂O in a 1:10–15 molar ratio (ZrO₂:H₂O).
-
Heating to 75°C while maintaining pH 2.0–4.5 via acetic acid evaporation.
-
Controlling the ZrO₂:acetate ratio to 0.5–3.5:1 for fiber-forming solutions.
This method produces colloidal sols (0.3–10 Pa·s viscosity) suitable for ceramic fiber production.
Non-Aqueous Synthesis
Zirconium Tetrachloride Route
A classic approach involves dissolving ZrCl₄ in glacial acetic acid at 50–65°C:
Electrochemical Synthesis
Electrolytic methods using zirconium anodes in acetic acid/acetonitrile solutions produce [Zr(Ac)ₓ] (3 < x < 4) complexes:
-
Conditions : 10 mA current, Et₄NCl supporting electrolyte.
-
Outcome : Bidentate acetate coordination confirmed via ¹H NMR and EXAFS.
This method achieves 7.6–9.9 × 10³ mol C₂H₄·mol Zr⁻¹·h⁻¹ catalytic activity in ethylene oligomerization.
Phase-Stabilized this compound
Incorporation of Stabilizers
To inhibit monoclinic-tetragonal phase transitions, stabilizers (Y₂O₃, CaO, MgO) are added during synthesis:
-
Molar ratios : ZrO₂:stabilizer = 1:0.01–0.15.
-
Procedure : Mix this compound solution with nitrate precursors (e.g., Mg(NO₃)₂), followed by spray drying.
Resulting fibers exhibit diameters <2 µm after sintering at 1000–1800°C.
Structural Characterization
EXAFS and XRD Analysis
Zr K-edge EXAFS reveals hexanuclear clusters (Zr₆(μ₃-O)₄(μ₃-OH)₄(CH₃COO)₁₂) in aqueous solutions. Key findings:
Thermal Behavior
TGA-DSC studies show three mass loss stages:
-
25–150°C : H₂O evaporation (8–12 wt%).
Recent Advancements
Colloidal Synthesis
Kinetic studies using ZrCl₄ and tri-n-octylphosphine oxide (TOPO) reveal:
Ice-Structuring Applications
This compound inhibits ice growth at 0.1–1.0 wt% via hydrogen bonding to prismatic ice faces. Applications include cryopreservation and antifreeze coatings.
Comparative Analysis of Methods
Challenges and Optimization
Byproduct Management
Q & A
Q. What experimental techniques characterize this compound’s ice-shaping behavior?
- Methodological Answer : Employ polarized light microscopy (e.g., LC-PolScope) to observe hexagonal symmetry in ice crystals. Prepare this compound solutions at varying pH levels, freeze samples rapidly, and anneal at –3°C to monitor recrystallization. Compare crystal morphologies (e.g., faceting along a- and c-axes) to antifreeze protein (AFP) benchmarks. Hexagonal cavity formation in ice-templated materials is a key indicator of shaping activity .
Advanced Research Questions
Q. How can contradictions in pH-dependent ice-shaping activity between studies be resolved?
- Methodological Answer : Conflicting reports on pH effects (e.g., Deville et al. vs. Mizrahy et al.) may arise from differences in sample preparation (e.g., aging, polymerization). Replicate experiments using identical buffers (100 mM acetate) and Zr concentrations (150 mM). Monitor oligomerization via dynamic light scattering or small-angle X-ray scattering (SAXS) to correlate structural changes with ice-shaping efficacy. Note that gelation at pH >4.7 reduces activity due to reduced diffusion .
Q. What structural models explain this compound’s interaction with ice surfaces?
- Methodological Answer : Propose two mechanistic models based on oligomerization:
- Model 1 : Acetate methyl groups and hydroxyl moieties align with ice lattices via van der Waals interactions, mimicking AFP threonine residues.
- Model 2 : Hydroxyl-bridged zirconium tetramers/octamers form planar structures that adsorb to prismatic ice planes. Validate via mutagenesis-inspired assays (e.g., substituting acetate with non-functional ligands) or molecular dynamics simulations .
Q. How can researchers quantify this compound’s recrystallization inhibition (IRI) efficacy?
- Methodological Answer : Use a Linkam MDBCS cold stage to freeze samples (–20°C), then anneal at –3°C for 10–60 minutes. Calculate ice grain size distributions pre-/post-annealing using Abrio IMTM imaging. Compare IRI activity to AFP type III controls. This compound shows ~50% reduction in grain growth at 30 g/L (pH 4.2), comparable to synthetic cryoprotectants .
Q. What factors influence this compound’s oligomerization and ice-binding activity?
- Methodological Answer : Oligomerization is pH- and time-dependent. At pH >4.2, tetramers polymerize into rod-like structures, enhancing ice recognition. Characterize using infrared spectroscopy (acetate C=O stretching at 1560 cm⁻¹) or zeta potential measurements. Note that over-polymerization (pH 4.7) reduces activity due to steric hindrance .
Key Research Considerations
- Contradictions : Discrepancies in ice-shaping activity may stem from variations in Zr oligomerization states or assay sensitivity. Standardize protocols using fresh solutions and controlled aging .
- Advanced Methods : Synchrotron X-ray diffraction or cryo-TEM can elucidate this compound’s binding to ice quasi-liquid layers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
